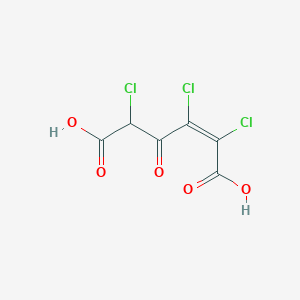
2,3,5-Trichloromaleylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-trichloromaleylacetic acid is an oxo dicarboxylic acid and an organochlorine compound. It derives from a 2-hexenedioic acid.
2, 3, 5-Trichloromaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2, 3, 5-Trichloromaleylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3, 5-Trichloromaleylacetate can be biosynthesized from 2-hexenedioic acid.
Applications De Recherche Scientifique
1. Reagent for Determination of Thorium
2,4,5-Trichlorophenoxyacetic acid, a compound related to 2,3,5-Trichloromaleylacetic acid, has been used as a reagent for the determination of thorium. It offers advantages over 2,4-dichlorophenoxyacetic acid due to its ability to precipitate thorium at lower pH values and effectively separate thorium from various elements like Ca, Ba, Sr, Zn, and others (Datta, 1956).
2. Adsorption Studies and Pesticide Sensitive Electrodes
The adsorption behavior of 2,4,5-Trichlorophenoxyacetic acid on poly-o-toluidine Zr(IV) phosphate has been studied. This compound has applications in forestry and agriculture as a systemic herbicide. The study focused on determining various thermodynamic parameters, indicating its effectiveness for adsorption from aqueous solutions. This research also led to the development of pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
3. Electrochemical Degradation Studies
Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium by peroxi-coagulation highlighted its degradation in acidic solutions. The study is significant for understanding the removal of such compounds from environmental samples (Boye, Dieng, & Brillas, 2003).
4. Biodegradation in Polluted Aquifers
Chloroaniline compounds, closely related to 2,3,5-Trichloromaleylacetic acid, undergo biodegradation in polluted aquifers under methanogenic conditions. This process involves sequential reductive dehalogenation, catalyzed by microorganisms, suggesting potential bioremediation approaches (Kuhn & Suflita, 1989).
Propriétés
Nom du produit |
2,3,5-Trichloromaleylacetic acid |
|---|---|
Formule moléculaire |
C6H3Cl3O5 |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
(Z)-2,3,5-trichloro-4-oxohex-2-enedioic acid |
InChI |
InChI=1S/C6H3Cl3O5/c7-1(2(8)5(11)12)4(10)3(9)6(13)14/h3H,(H,11,12)(H,13,14)/b2-1- |
Clé InChI |
ADCWUQBAGPEBME-UPHRSURJSA-N |
SMILES isomérique |
C(C(=O)/C(=C(\C(=O)O)/Cl)/Cl)(C(=O)O)Cl |
SMILES canonique |
C(C(=O)C(=C(C(=O)O)Cl)Cl)(C(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



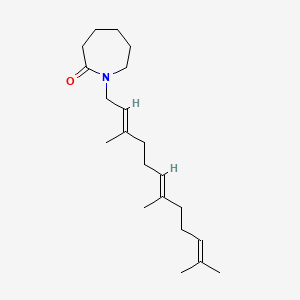
![(E)-1-[2-hydroxy-6-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1241188.png)
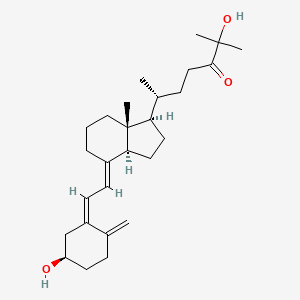
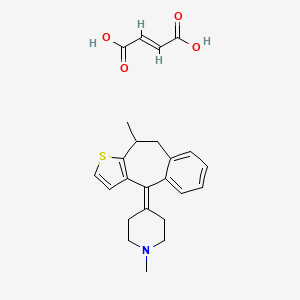
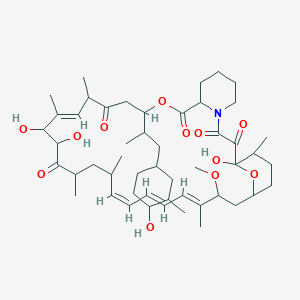
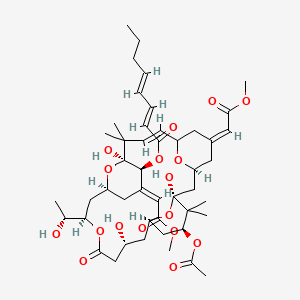
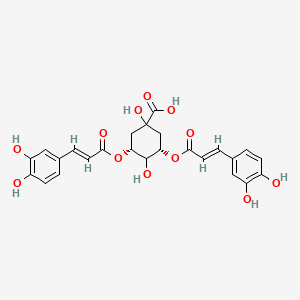
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
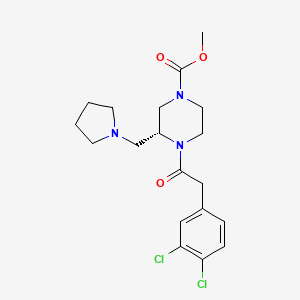
![[Td-(13)-Delta(4)-closo]tetraaluminium](/img/structure/B1241202.png)
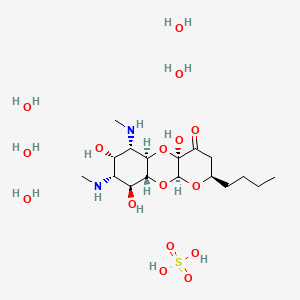
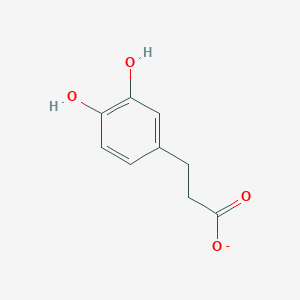
![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)